4-(4-Bromophenyl)-1,3-dithiole-2-thione
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFXVUTTZFCRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lawesson’s Reagent-Mediated Thionation
The most widely applied method for synthesizing 1,3-dithiole-2-thiones involves the sulfuration of 3-oxoesters. For 4-(4-bromophenyl)-1,3-dithiole-2-thione, this approach begins with the preparation of 3-oxo-3-(4-bromophenyl)propanoate esters. Treatment of these esters with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur in refluxing toluene typically yields the target compound in high purity (70–85% yield). The reaction proceeds via a thionation mechanism where Lawesson’s reagent transfers sulfur atoms to the carbonyl group, followed by cyclization to form the dithiolethione ring.
A critical modification involves the addition of hexamethyldisiloxane (HMDO), which enhances yields by neutralizing reactive phosphorus intermediates and simplifying purification. For example, 3-oxo-3-(4-bromophenyl)propanoate treated with P4S10/S8/HMDO at 110°C for 12 hours achieved an 88% yield of this compound, outperforming Lawesson’s reagent alone.
P4S10-Based Protocols
Phosphorus pentasulfide (P4S10) offers a cost-effective alternative to Lawesson’s reagent. In one protocol, 3-oxo-3-(4-bromophenyl)propanoic acid is reacted with P4S10 in anhydrous xylene under reflux, yielding the dithiolethione in 65–75% yield. However, this method requires careful moisture exclusion and prolonged reaction times (18–24 hours). Comparative studies show that electron-withdrawing groups like bromine stabilize the intermediate thioamide, reducing side reactions and improving selectivity.
Alkyne-Based Cyclization Strategies
Terminal Alkyne Functionalization
Terminal alkynes serve as versatile precursors for 1,3-dithiole-2-thiones. 4-Bromophenylacetylene, when deprotonated with n-butyllithium (BuLi) and treated with carbon disulfide (CS2), forms an alkynyldithiocarboxylate intermediate. Subsequent reaction with elemental sulfur (S8) in tetrahydrofuran (THF) at 0°C to room temperature affords this compound in 60–70% yield. Quenching with methyl iodide instead of HCl yields the 4-methylthio derivative, demonstrating the method’s flexibility.
Copper-Catalyzed Thioannulation
Recent advances employ copper catalysis to streamline alkyne-to-dithiolethione conversion. For example, 4-bromophenyl trifluoropropyne undergoes defluorinating thioannulation with S8 in the presence of CuBr and tetramethylethylenediamine (TMEDA) in DMF at 120°C. This method simultaneously cleaves C–F bonds and constructs the dithiolethione ring, achieving moderate yields (55–65%) with excellent functional group tolerance.
Ketene Dithioacetal Rearrangement
Heating ketene dithioacetals bearing a 4-bromophenyl group with magnesium bromide (MgBr2) and S8 at 210°C induces cyclization to form this compound. This one-pot method eliminates the need for strong bases but requires high temperatures and extended reaction times (24–48 hours). Yields range from 50% to 65%, with byproducts arising from incomplete sulfur incorporation.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Lawesson’s reagent | Lawesson’s reagent, S8 | Toluene, reflux | 70–85 | High yield, short reaction time | Costly reagent, moisture-sensitive |
| P4S10/HMDO | P4S10, S8, HMDO | Xylene, 110°C | 75–88 | Cost-effective, scalable | Requires inert atmosphere |
| Alkyne cyclization | BuLi, CS2, S8 | THF, 0°C to RT | 60–70 | Flexible substituent introduction | Low-temperature sensitivity |
| Copper catalysis | CuBr, TMEDA, S8 | DMF, 120°C | 55–65 | Functional group tolerance | Moderate yields |
| Ketene dithioacetal | MgBr2, S8 | 210°C, solvent-free | 50–65 | No base required | High energy input, byproduct formation |
Mechanistic Insights and Optimization
The formation of this compound hinges on the interplay of electronic and steric factors. The electron-withdrawing bromine atom stabilizes transition states during cyclization, mitigating decomposition pathways. For example, in Lawesson’s reagent-mediated reactions, the bromophenyl group enhances electrophilic sulfur transfer to the carbonyl oxygen, accelerating ring closure.
Optimization strategies include:
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1,3-dithiole-2-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
4-(p-Nitrophenyl)-1,3-dithiole-2-thione
- Substituent: The nitro group (–NO₂) is a strong electron-withdrawing group, contrasting with the moderately electron-withdrawing bromophenyl substituent.
- Redox Behavior : Exhibits higher redox activity in cyclic voltammetry studies, making it suitable for charge-transfer complexes. Its 1,3-dithiole-2-one analog shows higher reactivity in cross-coupling reactions (57% yield) compared to the 2-thione derivative (35% yield) .
- Applications: Used in synthesizing π-donors for conductive materials .
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
- Structure : Replaces the dithiole ring with a thiazole ring, introducing nitrogen into the heterocycle.
- Properties: Melts at 130°C and forms a solid with off-white color.
- Applications : Primarily explored in medicinal chemistry, unlike the materials-focused dithiole thiones.
Bromadiolone
Structural Modifications and Supramolecular Interactions
4,5-Bis(4′-bromobenzylthio)-1,3-dithiole-2-thione
- Structure : Features two bromophenyl groups at the 4- and 5-positions of the dithiole ring.
- Interactions: Exhibits one-dimensional intermolecular interactions via S–S and S–Br contacts, contrasting with the 3D architecture of the monobromophenyl analog .
- Synthesis : Requires multi-step alkylation and substitution, yielding compounds with enhanced steric hindrance.
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione
- Structure : Contains an imidazole ring fused with a bromophenyl group.
- Safety : Classified under GHS guidelines with specific handling requirements, reflecting differences in toxicity profiles compared to dithiole thiones .
Charge-Transfer Complexes
Comparative Data Table
Q & A
Q. What synthetic strategies are optimal for preparing 4-(4-Bromophenyl)-1,3-dithiole-2-thione, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, such as halogenation of precursor dithioles or coupling of bromophenyl groups with dithiole-thione cores. Key steps include:
- S-Alkylation : Use of brominated aryl precursors in alkaline media with thiol-containing intermediates (e.g., DMF/Et₃N as solvents and bases) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating the target compound.
- Yield Optimization : Adjusting stoichiometry of sulfurizing agents (e.g., P₂S₅) and controlling reaction temperatures (e.g., 60–80°C for cyclization).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the planar dithiole-thione ring and bromophenyl substituent geometry. Weak intermolecular S···S and S···Br interactions (3.42–3.52 Å) stabilize the crystal lattice .
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.3–7.6 ppm for bromophenyl), while ¹³C NMR confirms thione carbon (δ ~190 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 317.89 for C₉H₅BrS₃).
Advanced Research Questions
Q. How does the bromophenyl substituent influence the electronic and biological properties of 1,3-dithiole-2-thiones?
Methodological Answer: The electron-withdrawing bromine atom:
- Enhances Electrophilicity : Increases reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
- Modulates Bioactivity : Brominated analogues show improved antimicrobial activity compared to non-halogenated derivatives (e.g., MIC values reduced by 50% against S. aureus) .
Experimental Design : Compare IC₅₀ values of brominated vs. chlorinated/phenyl derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets).
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Purity Variability : Use HPLC-MS to verify compound integrity (>98% purity) and exclude degradation products .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and control redox conditions (thione ↔ thiol tautomerism affects activity) .
Case Study : Conflicting cytotoxicity data may stem from differences in cell line permeability (e.g., logP ~3.2 vs. 2.8 for analogues) .
Q. What computational approaches are suitable for modeling the supramolecular interactions of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to predict S···S and S···Br non-covalent interactions .
- Molecular Dynamics (MD) : Simulate crystal packing to validate experimental lattice parameters (e.g., monoclinic C2/c symmetry) .
- Docking Studies : Map binding poses to biological targets (e.g., thioredoxin reductase) using AutoDock Vina .
Q. How can structure-activity relationships (SARs) guide the design of novel dithiole-thione derivatives?
Methodological Answer:
- Substitution Patterns : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance solubility without compromising activity .
- Bioisosteric Replacement : Replace bromine with CF₃ to evaluate halogen bonding effects on target affinity .
Validation : Synthesize 10–15 analogues and test in parallel assays (e.g., antioxidant activity via DPPH radical scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
